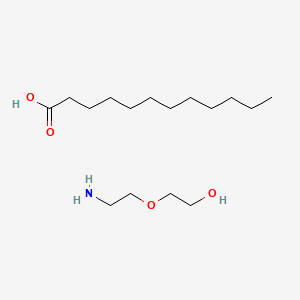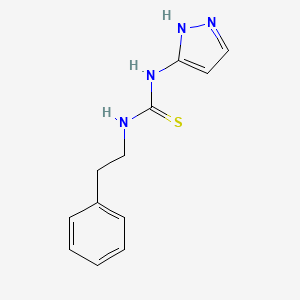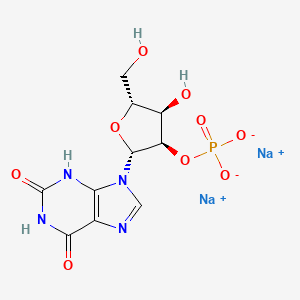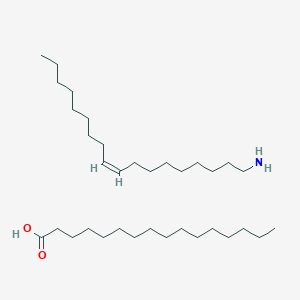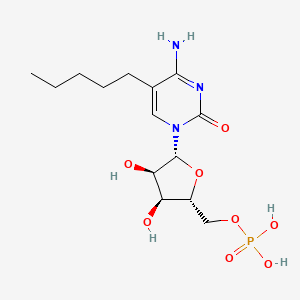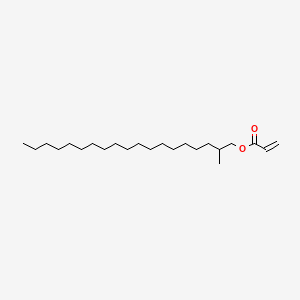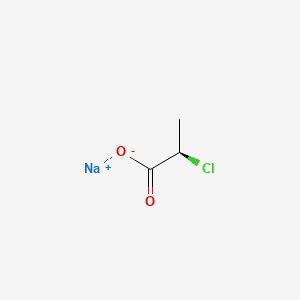
(Z)-Non-2-enyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Non-2-enyl acetate is an organic compound classified as an ester. It is characterized by its distinctive structure, which includes a non-2-enyl group attached to an acetate moiety. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Non-2-enyl acetate typically involves the esterification of (Z)-Non-2-en-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
(Z)-Non-2-en-1-ol+Acetic AcidAcid Catalyst(Z)-Non-2-enyl acetate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. Additionally, the process may be optimized by controlling temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Non-2-enyl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to (Z)-Non-2-en-1-ol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield (Z)-Non-2-en-1-ol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: (Z)-Non-2-en-1-ol and acetic acid.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: (Z)-Non-2-en-1-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-Non-2-enyl acetate is used as a starting material for the synthesis of various organic compounds. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its role in pheromone communication among insects. It is often used in experiments to understand the chemical signaling mechanisms in various species.
Medicine
While this compound is not widely used in medicine, its derivatives and related compounds are explored for potential therapeutic applications, particularly in the development of new drugs and bioactive molecules.
Industry
In the fragrance and flavor industry, this compound is valued for its fruity aroma. It is used in the formulation of perfumes, colognes, and flavoring agents for food and beverages.
Wirkmechanismus
The mechanism of action of (Z)-Non-2-enyl acetate involves its interaction with olfactory receptors in the sensory neurons. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic fruity odor. The molecular targets include olfactory receptor proteins, which are part of the G-protein coupled receptor family.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-3-Hexenyl acetate: Another ester with a similar fruity odor, commonly found in green leaves and used in fragrances.
(Z)-11-Hexadecenyl acetate: A compound used in pheromone communication among insects, similar in structure but with a longer carbon chain.
Uniqueness
(Z)-Non-2-enyl acetate is unique due to its specific structure and the position of the double bond, which imparts distinct chemical and olfactory properties. Its applications in both industrial and scientific research highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
41453-57-0 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
[(Z)-non-2-enyl] acetate |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h8-9H,3-7,10H2,1-2H3/b9-8- |
InChI-Schlüssel |
WFCCNPHGLLPSDJ-HJWRWDBZSA-N |
Isomerische SMILES |
CCCCCC/C=C\COC(=O)C |
Kanonische SMILES |
CCCCCCC=CCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


